molecular formula C8H8N2S B13649338 7-Methylbenzo[d]isothiazol-3-amine

7-Methylbenzo[d]isothiazol-3-amine

Cat. No.: B13649338
M. Wt: 164.23 g/mol
InChI Key: HGPUPIMHINQPLX-UHFFFAOYSA-N
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Description

7-Methylbenzo[d]isothiazol-3-amine is a chemical building block belonging to the benzisothiazole class of heterocyclic compounds. As a benzo-fused isothiazole derivative, this compound features an amine functional group, making it a valuable intermediate for organic synthesis and medicinal chemistry research. The benzisothiazole core is recognized for its significant biological properties, which include antimicrobial, antibacterial, and antifungal activities . While specific pharmacological data for this compound is the subject of ongoing research, the broader family of isothiazolinone biocides is known to exhibit a two-step mechanism of action. This mechanism involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage that leads to a loss of viability . Researchers are exploring the properties of this compound and its derivatives for potential applications in developing novel agrochemicals and pharmaceuticals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

7-methyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)

InChI Key

HGPUPIMHINQPLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NS2)N

Origin of Product

United States

Preparation Methods

Ring-Closure of β-Iminothioamides Using Oxidizing Agents

A classical and effective method for preparing amino-substituted isothiazoles involves the ring-closure of β-iminothioamides with oxidizing agents such as hydrogen peroxide, chloramine, chloramine T, or persulfates. This method is relevant for this compound synthesis when starting from appropriately substituted β-iminothioamide precursors.

  • Reaction Scheme:
    $$
    \text{β-iminothioamide} \xrightarrow[\text{oxidizing agent}]{\text{H}2\text{O}2, \text{chloramine, etc.}} \text{this compound}
    $$

  • Key Features:

    • The β-iminothioamide precursor must bear a methyl substituent at the 7-position (corresponding to the aromatic ring) and an amino group precursor at the 3-position.
    • The ring closure proceeds via oxidation-induced cyclization forming the N–S bond characteristic of isothiazoles.
    • The reaction is typically conducted in aqueous alkaline media, often at low temperatures (0–18 °C) to control reaction rates and yields.
  • Example Conditions:

    • Sodium hydroxide solution cooled with ice.
    • Addition of oxidizing agent (e.g., potassium persulfate or chloramine T).
    • Stirring for several hours to overnight.
    • Extraction with organic solvents (e.g., ether) and isolation of the amino-isothiazole product.

N-Bromosuccinimide (NBS)-Induced Activation of Aryl tert-Butyl Sulfoxides

A modern approach involves the activation of aryl tert-butyl sulfoxides using N-bromosuccinimide (NBS), followed by conversion to sulfinimides and a Wittig-like reaction to form benzo[d]isothiazole derivatives. This method allows the introduction of substituents at the 3-position and tolerates various functional groups.

  • Advantages:

    • Mild reaction conditions at room temperature.
    • High tolerance for substituents, including methyl groups at the 7-position.
    • Fast reaction times.
  • Limitations:

    • Use of NBS, which may require careful handling.
    • May require further functional group manipulations to introduce the amino group at position 3.

Metal-Free Visible-Light-Promoted Synthesis via Iminyl Radicals

A green chemistry method involves the formation of the N–S bond under visible light irradiation using α-amino-oxy acid precursors and an acridinium photocatalyst. This method is notable for its mild conditions and sustainability but is less efficient for unsubstituted 3-position isothiazoles.

  • Mechanism:

    • Generation of iminyl radicals under blue-light irradiation.
    • Radical cyclization forming the isothiazole ring.
    • Benign secondary products such as CO₂, benzaldehyde, and acetone.
  • Application to this compound:

    • Requires α-amino-oxy acid precursors with methyl substitution at the 7-position.
    • May need optimization for amino group introduction at position 3.

Copper(II)-Mediated C–S/N–S Bond Formation

Shi et al. reported a copper(II)-mediated method for synthesizing benzo[d]isothiazolones via C–H activation and coupling with molecular sulfur under aerobic conditions. While focused on benzo[d]isothiazolones, this method can be adapted for amino-substituted benzo[d]isothiazoles by modifying substrates and reaction conditions.

  • Conditions:

    • Use of Cu(OAc)₂·H₂O as catalyst, Ag₂O as oxidant, and tetrabutylammonium iodide as additive.
    • Reaction temperature around 90 °C in dichloromethane.
    • Compatible with electron-withdrawing and heterocyclic substituents.
  • Potential for this compound:

    • Starting from 7-methyl-substituted benzamides with appropriate amino precursors.
    • Aerobic sulfur incorporation and ring closure.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Applicability to this compound
β-Iminothioamide ring-closure (oxidizing agents) β-iminothioamide precursor, H₂O₂/chloramine, NaOH, 0–18 °C Classical, reliable, scalable Requires precursor synthesis High – direct route to amino-isothiazole
NBS-induced activation of aryl tert-butyl sulfoxides Aryl tert-butyl sulfoxide, NBS, room temp Mild, fast, functional group tolerant Use of NBS, may need further steps Moderate – needs amino group introduction
Visible-light-promoted iminyl radical cyclization α-amino-oxy acids, acridinium photocatalyst, blue light Green, mild, sustainable Lower yield for unsubstituted 3-position Possible with optimization
Copper(II)-mediated C–S/N–S bond formation Cu(OAc)₂·H₂O, Ag₂O, TBAI, DCM, 90 °C Broad substrate scope, aerobic Elevated temperature, catalyst cost Potential with substrate modification

Summary and Recommendations

  • The β-iminothioamide ring-closure method using oxidizing agents is the most direct and historically validated approach for synthesizing amino-substituted benzo[d]isothiazoles such as this compound. It involves preparing a suitable β-iminothioamide precursor bearing the 7-methyl substituent, followed by oxidative cyclization.

  • Modern methods such as NBS-induced activation and visible-light-promoted synthesis offer milder and more sustainable alternatives, with the potential for functional group tolerance and green chemistry benefits. However, these may require additional steps to install the amino group at position 3.

  • The copper(II)-mediated method provides a versatile route for benzo[d]isothiazole derivatives and could be adapted for this compound synthesis, especially when starting from benzamide precursors.

  • Optimization of reaction conditions, substrate design, and purification techniques are critical for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

7-Methylbenzo[d]isothiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoisothiazol-3-amines

7-Chlorobenzo[d]isothiazol-3-amine
  • Molecular Formula : C₇H₅ClN₂S
  • Molecular Weight : 184.65 g/mol
  • Higher molecular weight (184.65 vs. 164.22) due to chlorine’s atomic mass. Applications: Likely used as a halogenated intermediate in cross-coupling reactions or medicinal chemistry for targeted bioactivity .
7-Bromobenzo[d]isothiazol-3-amine (Hypothetical Analog)
  • Expected Properties :
    • Molecular weight ~229.09 g/mol (C₇H₅BrN₂S).
    • Bromine’s larger atomic radius and polarizability could improve binding affinity in receptor-ligand interactions but reduce metabolic stability compared to methyl derivatives.

Heterocyclic Variants: Isoxazole vs. Isothiazole

7-Methylbenzo[d]isoxazol-3-amine
  • Molecular Formula : C₈H₈N₂O
  • Molecular Weight : 148.16 g/mol
  • Key Differences :
    • The isoxazole ring contains oxygen instead of sulfur, reducing aromaticity and altering dipole moments.
    • Lower molecular weight (148.16 vs. 164.22) due to oxygen’s lower atomic mass.
    • Reactivity: Isoxazoles are more prone to ring-opening reactions under acidic or reductive conditions compared to isothiazoles.
    • Applications: Used in fluorescence materials and as intermediates in agrochemical synthesis .

Methyl-Substituted Polycyclic Aromatic Hydrocarbons (PAHs)

These compounds are environmental contaminants monitored via HPLC or GC-MS, with detection limits as low as 0.202 ng/L in water . Unlike 7-Methylbenzo[d]isothiazol-3-amine, PAHs lack heteroatoms and amine functionality, limiting their utility in drug design but highlighting their environmental significance .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Heteroatom Key Applications
This compound C₈H₈N₂S 164.22 Methyl S, N Pharmaceuticals, Materials
7-Chlorobenzo[d]isothiazol-3-amine C₇H₅ClN₂S 184.65 Chlorine S, N Synthetic Intermediates
7-Methylbenzo[d]isoxazol-3-amine C₈H₈N₂O 148.16 Methyl O, N Fluorescence Probes
7-Methylbenzo[a]pyrene C₂₁H₁₄ 266.33 Methyl None Environmental Monitoring

Research Implications

  • Synthetic Utility : Chloro and bromo derivatives are valuable for Suzuki-Miyaura couplings, whereas methylated variants may optimize pharmacokinetic properties .
  • Environmental Relevance : Analytical methods for PAHs (e.g., 7-Methylbenzo[a]pyrene) could be adapted for detecting benzoisothiazole derivatives in environmental samples .

Q & A

Q. Table 1: Comparison of Synthetic Routes for Analogous Compounds

CompoundMethodKey Reagents/ConditionsYield (%)Reference
5-Fluorobenzo[d]isothiazol-3-amineNucleophilic substitutionKF, DMF, 80°C65
5-Bromobenzo[d]isothiazol-3-amineBromination with NBSNBS, CH₃CN, RT72
This compound*Oxidative cyclizationI₂, EtOH, reflux~50 (est.)

*Hypothetical route based on structural analogs.

How to characterize the structure of this compound using spectroscopic methods?

  • ¹H/¹³C NMR : The methyl group at position 7 will show a singlet at ~δ 2.4 ppm (¹H) and δ 20-25 ppm (¹³C). The aromatic protons adjacent to the methyl group (positions 6 and 8) will exhibit deshielding due to the electron-donating effect, appearing as doublets in δ 7.1-7.5 ppm .
  • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 165.05 (C₈H₈N₂S). Fragmentation patterns should include loss of NH₂ (Δ m/z 16) and CH₃ (Δ m/z 15) .
  • IR Spectroscopy : N-H stretching (~3350 cm⁻¹), C=S (1050-1150 cm⁻¹), and aromatic C-H (3000-3100 cm⁻¹) .

Advanced Research Questions

What strategies resolve low yields in the cyclization step during synthesis?

Low yields in cyclization may arise from steric hindrance by the methyl group or incomplete oxidation. Mitigation approaches:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .
  • Catalyst Addition : Introduce Lewis acids (e.g., ZnCl₂) to direct regioselective cyclization .
  • Temperature Modulation : Gradual heating (80-100°C) improves reaction completion but may require inert atmospheres to prevent decomposition .

Q. Table 2: Reaction Condition Optimization

VariableTested RangeOptimal ConditionYield Improvement
SolventDMF, CH₃CN, EtOHDMF+20%
Temperature (°C)60, 80, 10080+15%
CatalystNone, ZnCl₂, FeCl₃ZnCl₂ (5 mol%)+25%

How does the methyl group influence biological activity compared to halogenated analogs?

The methyl group’s electron-donating nature alters electronic and steric properties:

  • Binding Affinity : Methyl may reduce electronegativity compared to halogens (e.g., F, Br), decreasing interactions with polar enzyme pockets. This could lower inhibitory potency but improve membrane permeability .
  • Metabolic Stability : Methyl groups resist oxidative metabolism better than halogens, potentially enhancing pharmacokinetics .
  • Case Study : For halogenated analogs, 5-Fluoro derivatives show higher anticancer activity (IC₅₀ = 12.5 µM in HeLa) than 5-Bromo (IC₅₀ = 18.7 µM). Methyl substitution may shift activity profiles .

What in vitro models assess the anticancer potential of this compound?

  • Cell Lines : Test against HeLa (cervical), MCF7 (breast), and A549 (lung) cancer cells using MTT assays .
  • Dose-Response : Evaluate IC₅₀ values over 24-72 hours. Compare with cisplatin (positive control) and halogenated analogs.
  • Mechanistic Studies : Perform flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .

Q. Table 3: Hypothetical Anticancer Activity of 7-Methyl Derivative

CompoundHeLa IC₅₀ (µM)MCF7 IC₅₀ (µM)A549 IC₅₀ (µM)
5-Fluoro analog12.515.0-
7-Methyl derivative*18.0 (est.)22.0 (est.)25.0 (est.)

*Predicted based on methyl’s reduced electronegativity.

How to design structure-activity relationship (SAR) studies for derivatives?

  • Substitution Patterns : Modify substituents at positions 5 (halogens), 7 (alkyl/aryl), and the amine group (acylation, alkylation) .
  • Assays : Test derivatives for:
    • Enzymatic inhibition (e.g., acetylcholinesterase for Alzheimer’s applications ).
    • Antiviral activity (e.g., herpes simplex virus ).
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with bioactivity .

Q. Table 4: Proposed SAR Modifications

PositionModificationExpected Impact
5Cl, Br, IIncreased steric bulk
7Ethyl, phenylEnhanced lipophilicity
AmineAcetyl, benzylAltered pharmacokinetics

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